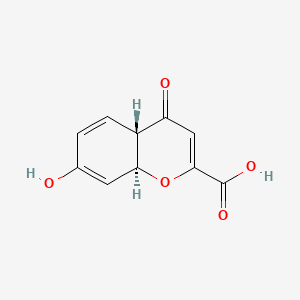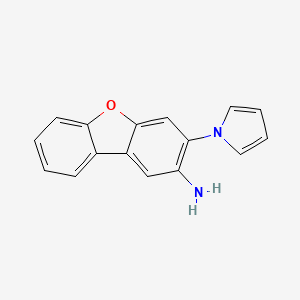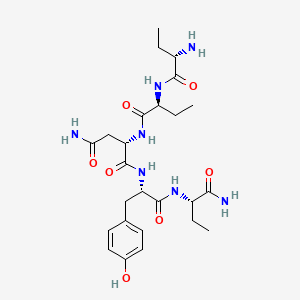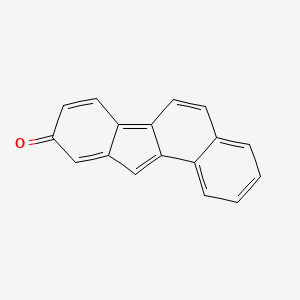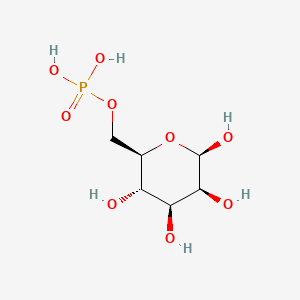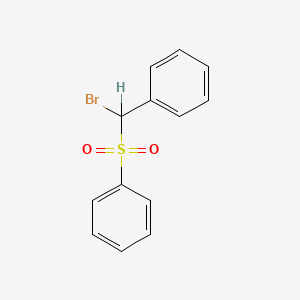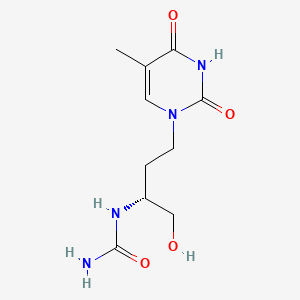
Urea, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)propyl)-, ®- is a complex organic compound that features a pyrimidine ring structure. Compounds of this nature are often of interest in various fields such as medicinal chemistry, biochemistry, and industrial applications due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. The starting materials might include a pyrimidine derivative and a urea derivative. Common synthetic routes could involve:
Condensation Reactions: Combining the pyrimidine derivative with a urea derivative under specific conditions.
Hydroxymethylation: Introducing the hydroxymethyl group through reactions involving formaldehyde or other hydroxymethylating agents.
Chiral Resolution: Since the compound is chiral, methods such as chiral chromatography or the use of chiral auxiliaries might be employed to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors or batch reactors, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups, potentially forming dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, substituted pyrimidines, and various urea derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with pyrimidine or urea derivatives.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The pyrimidine ring could mimic natural substrates or inhibitors, while the urea moiety might form hydrogen bonds or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: Another pyrimidine analog with antiviral and anticancer properties.
Uniqueness
The unique combination of the pyrimidine ring with the urea moiety and the specific ®-configuration might confer distinct biological activities or chemical reactivity, setting it apart from other similar compounds.
Properties
CAS No. |
131652-63-6 |
|---|---|
Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
[(2R)-1-hydroxy-4-(5-methyl-2,4-dioxopyrimidin-1-yl)butan-2-yl]urea |
InChI |
InChI=1S/C10H16N4O4/c1-6-4-14(10(18)13-8(6)16)3-2-7(5-15)12-9(11)17/h4,7,15H,2-3,5H2,1H3,(H3,11,12,17)(H,13,16,18)/t7-/m1/s1 |
InChI Key |
MFSQMUVQSSBQBP-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)NC(=O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


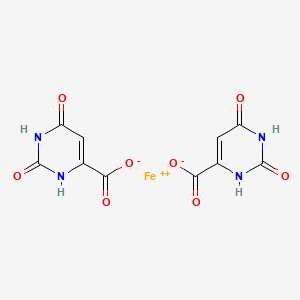
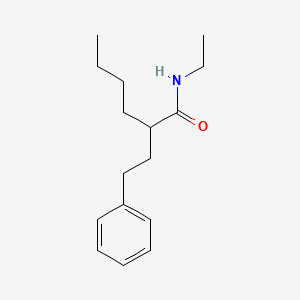
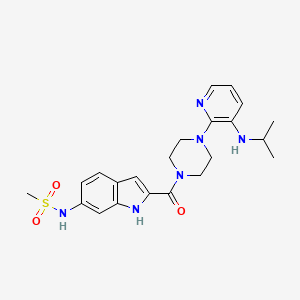
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
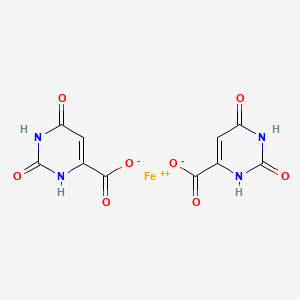

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
